

# chemical and physical properties of 2-hydroxymuconic semialdehyde

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## Compound of Interest

Compound Name: 2-Hydroxymuconic semialdehyde

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## An In-depth Technical Guide to 2-Hydroxymuconic Semialdehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Hydroxymuconic semialdehyde** (2-HMS) is a pivotal intermediate in the microbial catabolism of aromatic compounds.[1] As a key metabolite in the meta-cleavage pathway, it is formed from the enzymatic oxidation of catechol, a common product in the degradation of environmental pollutants such as naphthalene, phenol, and toluene.[1][2] Its characteristic yellow color provides a convenient indicator for monitoring these bioremediation processes.[1] Beyond its environmental significance, the polyfunctional nature of 2-HMS, featuring an aldehyde, a carboxylic acid, and conjugated double bonds, makes it a versatile precursor in organic synthesis for valuable chemicals like picolinic acid and pyridine derivatives.[1][3][4] However, its inherent instability presents challenges for its isolation and handling.[3][5] This guide provides a comprehensive overview of the chemical and physical properties of 2-HMS, detailed experimental protocols, and its role in metabolic pathways.

### Chemical and Physical Properties

**2-Hydroxymuconic semialdehyde** is an unstable compound, making the determination of classical physical properties such as melting and boiling points challenging.[3] It exists in

equilibrium between a ring-opened form and a more stable cyclic acetal, particularly in the solid state.[6] The ring-opened form is predominant in aqueous buffer at a pH of 8.0.[6]

**Table 1: General Chemical Properties of 2-Hydroxymuconic Semialdehyde**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>4</sub>	[2]
Molar Mass	142.110 g·mol <sup>-1</sup>	[2]
IUPAC Name	(2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid	[2]
Common Synonyms	hydroxymuconic semialdehyde, 2-hydroxymuconate semialdehyde, 2-hydroxymuconate-6-semialdehyde	[2]
CAS Number	3270-98-2	[2]

**Table 2: Spectroscopic Data for 2-Hydroxymuconic Semialdehyde**

Spectroscopic Method	Data	Conditions	Source
UV-Visible Spectroscopy	$\lambda_{\text{max}} = 375 \text{ nm}$ ( $\epsilon = 22,966 \text{ M}^{-1}\text{cm}^{-1}$ )	-	[6]
$^1\text{H}$ NMR (Cyclic Acetal)	$\delta$ 5.61 (1H, d, $J = 3.9 \text{ Hz}$ ), 5.82 (1H, ddd, $J = 1.1, 3.9, 9.5 \text{ Hz}$ ), 6.35 (1H, dd, $J = 6.1, 9.5 \text{ Hz}$ ), 6.54 (1H, dd, $J = 1.1, 6.1 \text{ Hz}$ )	$\text{CD}_3\text{OD}$ , 500 MHz	[6]
$^{13}\text{C}$ NMR (Cyclic Acetal)	$\delta$ 96.76, 109.16, 120.15, 123.39, 141.66, 164.54	$\text{CD}_3\text{OD}$ , 500 MHz	[6]
$^1\text{H}$ NMR (Ring-Opened Form)	$\delta$ 5.65 (2H, m), 7.52 (1H, t, $J = 13.37 \text{ Hz}$ ), 8.65 (1H, d, $J = 8.8 \text{ Hz}$ )	Aqueous buffer, pH 8.0	[6]

## Experimental Protocols

### Enzymatic Synthesis of 2-Hydroxymuconic Semialdehyde

This protocol describes the generation of 2-HMS from catechol using catechol-2,3-dioxygenase (C23O).[6]

Materials:

- Catechol
- 20 mM Sodium phosphate buffer (pH 7.5)
- Partially purified catechol-2,3-dioxygenase (C23O)
- Pure oxygen gas

- 1 M NaOH
- 8.5% Phosphoric acid
- Ethyl acetate
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>

#### Procedure:

- Dissolve 200 mg (1.8 mmol) of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).
- To this solution, add a 100-μL aliquot of C23O (11.5 mg/mL).
- Bubble pure oxygen gas directly into the stirring reaction mixture to enhance enzymatic activity.
- Add 50-μL aliquots of C23O every 15 minutes for a total of four additions.
- Maintain the pH between 7.3 and 7.6 by adding aliquots of 1 M NaOH as the reaction progresses, indicated by the appearance of a yellow to deep red color.
- After the reaction is complete, acidify the solution to a pH of approximately 2 with 8.5% phosphoric acid.
- Extract the product with ethyl acetate (3 x 30 mL).
- Pool the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate to dryness at room temperature.
- The resulting solid is the cyclic acetal of **2-hydroxymuconic semialdehyde**, which is stable at room temperature.<sup>[6]</sup> For further purification, the solid can be dissolved in ethyl acetate and recrystallized.<sup>[6]</sup>

## Purification via Bisulfite Adduct Formation

Due to the instability of 2-HMS, a common strategy for its purification and storage involves the formation of a more stable aldehyde-bisulfite adduct.[3][5]

Materials:

- Culture medium containing 2-HMS
- Saturated  $\text{NaHSO}_3$  solution
- 3 M NaOH solution

Procedure:

- To the culture medium containing 2-HMS, add a saturated solution of  $\text{NaHSO}_3$ . White, rod-like precipitates of the  $\alpha$ -hydroxy sulfonate sodium adduct will form gradually.[5]
- The precipitate can be purified by simple recrystallization.[3]
- To regenerate 2-HMS when needed, incubate the bisulfite adduct with 3 M sodium hydroxide at 50°C for 2 minutes. This process can yield 2-HMS in approximately 84% yield.[3][5]

## Enzymatic Assay for 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) Activity

This assay monitors the activity of NahI by following the disappearance of its substrate, 2-HMS.[6]

Materials:

- 50 mM Potassium phosphate buffer (pH 8.5) containing 50 mM NaCl
- **2-Hydroxymuconic semialdehyde** solution
- 200  $\mu\text{M}$   $\text{NAD}^+$  solution
- Purified 2-hydroxymuconate semialdehyde dehydrogenase (NahI) enzyme (0.003 mg/mL)
- Quartz cuvettes (10 mm path length)

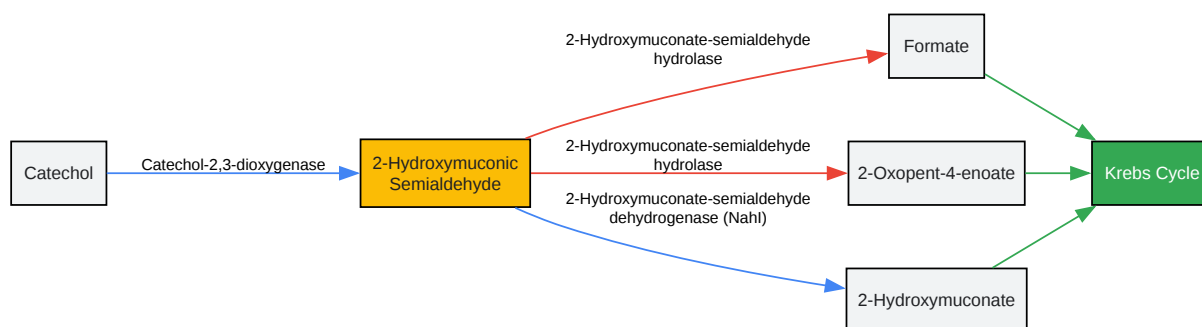
- Diode-array spectrophotometer

#### Procedure:

- Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.5) with 50 mM NaCl, 200  $\mu$ M NAD<sup>+</sup>, and 0.003 mg/mL of the Nahl enzyme.
- Dissolve both the 2-HMS substrate and the NAD<sup>+</sup> cofactor in the 50 mM potassium phosphate buffer (pH 8.5) before adding them to the reaction mixture.
- Initiate the reaction by adding various concentrations of the 2-hydroxymuconate semialdehyde solution to the reaction mixture to a final volume of 1.0 mL.
- Monitor the decrease in absorbance at 375 nm, which corresponds to the consumption of 2-hydroxymuconate semialdehyde, at 25°C using a diode-array spectrophotometer. Note that the production of NADH cannot be monitored at 340 nm due to the absorbance of the substrate at this wavelength.[6]

## Signaling and Metabolic Pathways

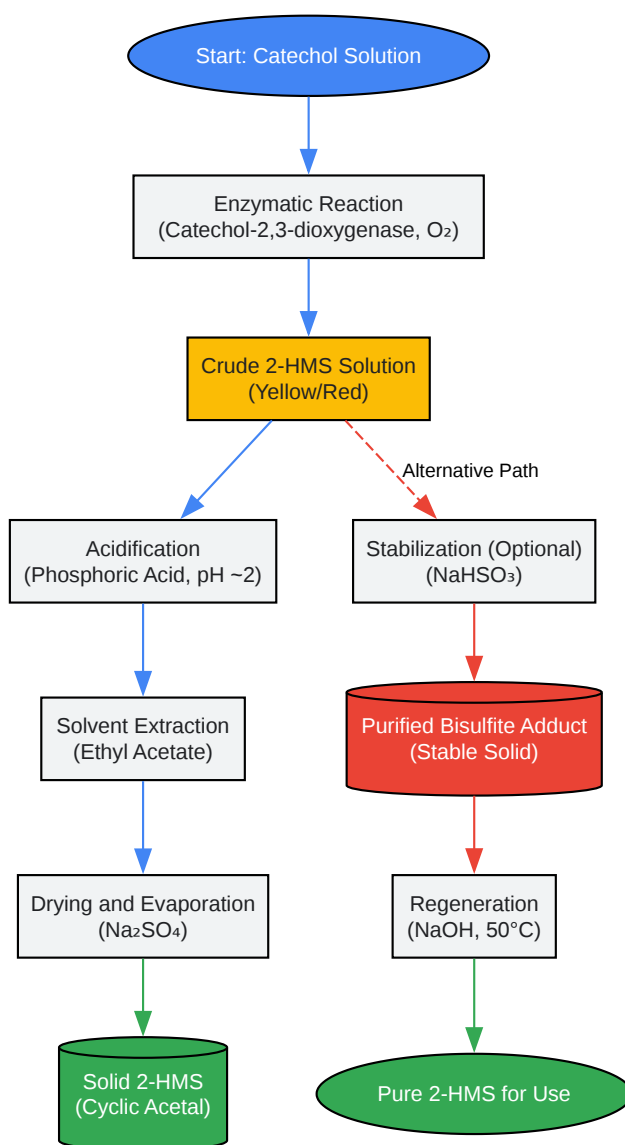
**2-Hydroxymuconic semialdehyde** is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds. This pathway is employed by various microorganisms to break down environmental pollutants. The central part of this pathway involves the conversion of catechol to 2-HMS by catechol-2,3-dioxygenase. Subsequently, 2-HMS is further metabolized by other enzymes. One such enzyme is 2-hydroxymuconate-semialdehyde hydrolase, which converts 2-HMS and water into formate and 2-oxopent-4-enoate.[2][7] Alternatively, 2-hydroxymuconate semialdehyde dehydrogenase (encoded by the xylG or nahl gene) can oxidize 2-HMS to 2-hydroxymuconate in the presence of NAD<sup>+</sup>. [6][8]



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Caption: Metabolic fate of **2-hydroxymuconic semialdehyde**.

The workflow for the enzymatic synthesis and subsequent purification of **2-hydroxymuconic semialdehyde** is a multi-step process that leverages both biocatalysis and chemical stabilization.



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Caption: Synthesis and purification workflow for 2-HMS.

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